Soladulcoside A vs. Degalactotigonin: A Direct Comparison of Cytotoxic Potency in Cancer Cell Lines
In a direct head-to-head comparison, Soladulcoside A demonstrates significantly weaker cytotoxic activity than the co-isolated compound degalactotigonin. While degalactotigonin exhibits potent single-digit micromolar IC50 values across five cancer cell lines, Soladulcoside A shows either much higher IC50 values or no measurable inhibition at the tested concentrations [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 28.4 ± 3.1 µM; H1975: >30 µM; H1299: >30 µM; PANC1: >30 µM; MIA-PaCa2: >30 µM |
| Comparator Or Baseline | Degalactotigonin: A549: 4.9 ± 1.0 µM; H1975: 5.5 ± 0.6 µM; H1299: 6.3 ± 0.8 µM; PANC1: 2.9 ± 0.2 µM; MIA-PaCa2: 6.4 ± 0.4 µM |
| Quantified Difference | Degalactotigonin is approximately 5.8 times more potent against A549 cells, with a >10-fold difference in activity against H1975, H1299, PANC1, and MIA-PaCa2 cell lines. |
| Conditions | SRB assay after 48 hours of treatment. Cell lines: A549 (lung), NCI-H1975 (lung), NCI-H1299 (lung), PANC1 (pancreatic), MIA-PaCa2 (pancreatic). |
Why This Matters
This stark difference in potency is essential for researchers designing positive/negative controls or establishing SAR for steroidal glycosides.
- [1] Tuan Anh, H. L., Tran, P. T., Thao, D. T., Trang, D. T., Dang, N. H., Van Cuong, P., ... & Van Kiem, P. (2018). Degalactotigonin, a Steroidal Glycoside from Solanum nigrum, Induces Apoptosis and Cell Cycle Arrest via Inhibiting the EGFR Signaling Pathways in Pancreatic Cancer Cells. BioMed Research International, 2018, 3120972. View Source
